molecular formula C15H13BrO3 B6383587 3-Bromo-5-(4-ethoxycarbonylphenyl)phenol CAS No. 1261888-95-2

3-Bromo-5-(4-ethoxycarbonylphenyl)phenol

Cat. No.: B6383587
CAS No.: 1261888-95-2
M. Wt: 321.16 g/mol
InChI Key: QTIZMPBLIVGCKB-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-ethoxycarbonylphenyl)phenol is a brominated phenolic compound characterized by a central phenol ring substituted with a bromine atom at the 3-position and a 4-ethoxycarbonylphenyl group at the 5-position. The ethoxycarbonyl moiety (ester group) distinguishes it from simpler bromophenols found in natural sources, such as marine algae.

Properties

IUPAC Name

ethyl 4-(3-bromo-5-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-13(16)9-14(17)8-12/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIZMPBLIVGCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686457
Record name Ethyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-95-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-bromo-5′-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261888-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3'-bromo-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-ethoxycarbonylphenyl)phenol typically involves the bromination of 5-(4-ethoxycarbonylphenyl)phenol. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process, allowing for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-ethoxycarbonylphenyl)phenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The ethoxycarbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include alcohols and other reduced derivatives of the ethoxycarbonyl group.

Scientific Research Applications

3-Bromo-5-(4-ethoxycarbonylphenyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-ethoxycarbonylphenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenol group can participate in hydrogen bonding and other interactions, while the bromine atom and ethoxycarbonyl group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares core features with bromophenols reported in marine algae and synthetic derivatives:

  • Natural Bromophenols: 3-Bromo-5-(hydroxymethyl)phenol (CAS: 1020336-51-9): Found in Vertebrata fruticulosa, this compound has a hydroxymethyl group at the 5-position instead of ethoxycarbonylphenyl . 2-Bromo-4-(hydroxymethyl)phenol (Compound 10): Isolated from Halopithys incurva and Vertebrata nigra, it features a hydroxymethyl substituent at the 4-position . 3-Bromo-5-(4-chlorophenyl)phenol (CAS: 1261957-95-2): A synthetic analog with a chlorophenyl group at the 5-position, highlighting substituent variability .
  • Synthetic Derivatives: 3-Bromo-5-(trifluoromethyl)phenol: Used in the synthesis of BI-3231, a hydropyrimidine-dione with enzyme inhibitory activity, showcasing the role of electron-withdrawing groups . 5-Bromo-2-chloro-1-isopropoxybenzene: Demonstrates how halogen and alkoxy substitutions influence reactivity and applications .
Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Weight Source/Origin
3-Bromo-5-(4-ethoxycarbonylphenyl)phenol Br, 4-ethoxycarbonylphenyl, OH ~321.15 (calc) Synthetic
3-Bromo-5-(hydroxymethyl)phenol Br, hydroxymethyl, OH 203.03 Marine algae (V. fruticulosa)
2-Bromo-4-(hydroxymethyl)phenol Br, hydroxymethyl, OH 203.03 Marine algae (H. incurva)
3-Bromo-5-(4-chlorophenyl)phenol Br, 4-chlorophenyl, OH 283.55 Synthetic

Chemical and Physical Properties

  • Reactivity : The ester group is susceptible to hydrolysis, unlike the stable hydroxymethyl or chlorophenyl groups in analogs .

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